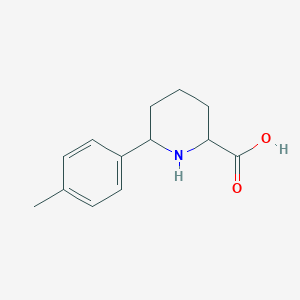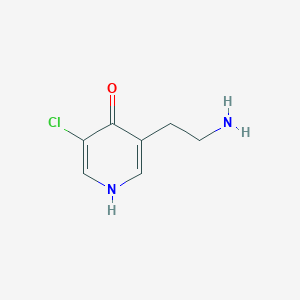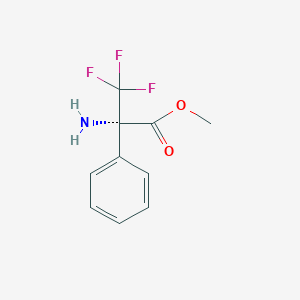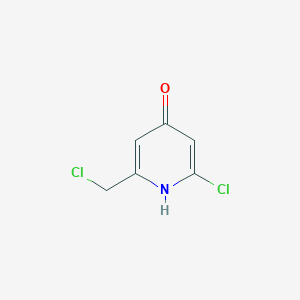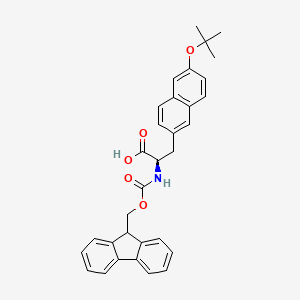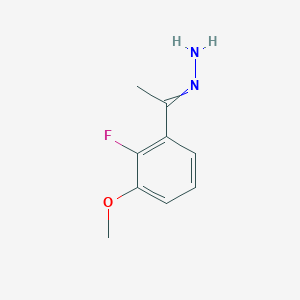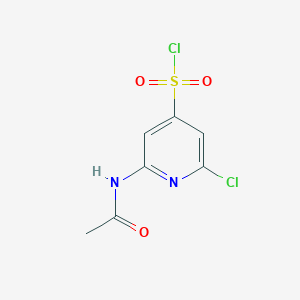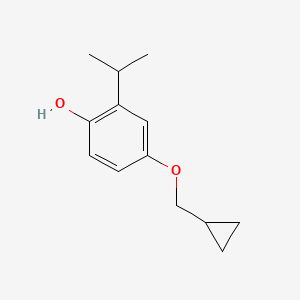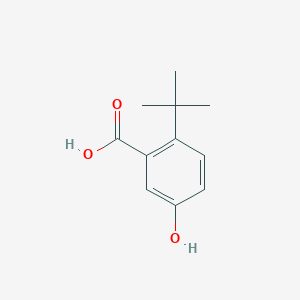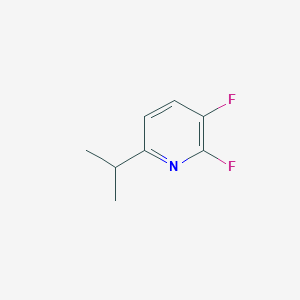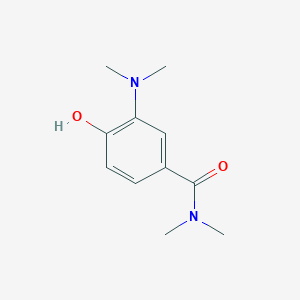
3-(Dimethylamino)-4-hydroxy-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-4-hydroxy-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dimethylamino group, a hydroxy group, and a dimethylbenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-4-hydroxy-N,N-dimethylbenzamide typically involves the reaction of 3-(dimethylamino)phenol with dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the dimethylamino group on the carbonyl carbon of the dimethylformamide dimethyl acetal, followed by the elimination of methanol.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification through techniques like distillation or crystallization.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding quinones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted benzamides
科学的研究の応用
3-(Dimethylamino)-4-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 3-(Dimethylamino)-4-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological molecules, while the hydroxy group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
3-Dimethylamino-1-arylpropenones: These compounds share the dimethylamino group and have similar chemical reactivity.
N,N-Dimethyl enaminones: These compounds also contain the dimethylamino group and are used as building blocks for heterocyclic compounds.
Uniqueness: 3-(Dimethylamino)-4-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the hydroxy and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
3-(dimethylamino)-4-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C11H16N2O2/c1-12(2)9-7-8(5-6-10(9)14)11(15)13(3)4/h5-7,14H,1-4H3 |
InChIキー |
VPUQXUPSHKRERJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=CC(=C1)C(=O)N(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


